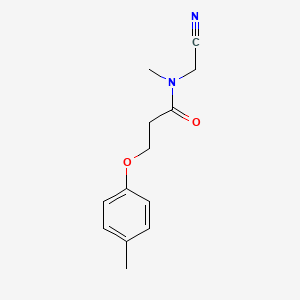

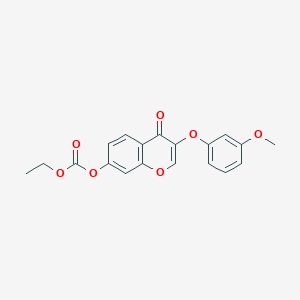

![molecular formula C23H26N6 B2663255 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896598-73-5](/img/structure/B2663255.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

カタログ番号 B2663255

CAS番号:

896598-73-5

分子量: 386.503

InChIキー: MFMRDQNUCIECES-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including an imidazole ring, a propyl group, a phenyl group, and a tetrahydropyrazolo[5,1-b]quinazolin-9-amine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen atoms in the imidazole and pyrazoloquinazolin groups could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis

Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of the imidazole ring, for example, could allow for reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its specific structure and the functional groups it contains. For example, the presence of the imidazole ring could influence its acidity and basicity .科学的研究の応用

Structural Analysis and Chemical Properties

1H and 13C NMR Spectral Assignments and X-ray Crystallography

- Research on the structural characterization of similar quinazoline derivatives through NMR spectroscopy and X-ray diffraction methods has been conducted to understand their molecular geometry and intermolecular interactions. These studies have highlighted the planar nature of the quinazoline fragment and its dihedral angle with the imidazole plane, emphasizing the significance of hydrogen bonding and π-π interactions in the crystal packing of these molecules (Pérez-Fehrmann et al., 2013).

Biological Activities

Antibacterial Activity

- Quinazolines and imidazoles have garnered attention due to their diverse biological activities. Studies involving the synthesis of substituted phenyltriazolylquinazolinylamino nicotinic acid esters have demonstrated significant antibacterial activity, offering potential applications in the development of new antibacterial agents (Mood et al., 2022).

Antioxidant and Anticancer Activities

- Research on the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions has revealed their potential in exhibiting good to excellent bioactivity as antioxidant and anticancer agents. This indicates a promising avenue for developing new therapeutic agents targeting oxidative stress and cancer (Reddy et al., 2015).

Apoptosis Induction in Cancer Therapy

- A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been identified as potent inducers of apoptosis, demonstrating activity against cancer cells derived from various human solid tumors. This research highlights the potential of these compounds as novel agents in cancer therapy (Zhang et al., 2008).

Chemical Synthesis and Catalysis

Green Synthesis Approaches

- Efforts have been made to develop efficient green synthesis methods for related compounds, such as tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, utilizing environmentally benign conditions. This approach not only offers a sustainable method for synthesizing these compounds but also opens up new possibilities for their application in various fields (Poomathi et al., 2015).

将来の方向性

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6/c1-17-21(18-8-3-2-4-9-18)23-26-20-11-6-5-10-19(20)22(29(23)27-17)25-12-7-14-28-15-13-24-16-28/h2-4,8-9,13,15-16,25H,5-7,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMRDQNUCIECES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)

![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

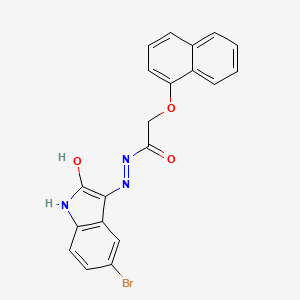

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)

![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)

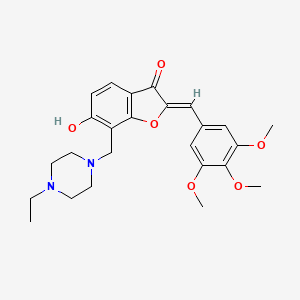

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)

![[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2663195.png)